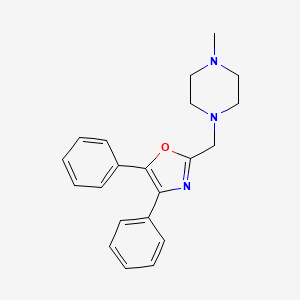
Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- is a chemical compound that belongs to the class of piperazines and oxazoles It is characterized by the presence of a piperazine ring substituted with a 4,5-diphenyl-2-oxazolyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- typically involves the reaction of 4,5-diphenyl-2-oxazole with a piperazine derivative. One common method includes the use of 2-(halomethyl)-4,5-diphenyloxazoles as reactive intermediates, which can undergo substitution reactions with piperazine to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is also explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- include:
- 4,5-Diphenyl-2-(1-piperazinyl)oxazole
- N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide
Uniqueness
What sets Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- apart from similar compounds is its unique combination of the piperazine and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33161-88-5 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C21H23N3O/c1-23-12-14-24(15-13-23)16-19-22-20(17-8-4-2-5-9-17)21(25-19)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
InChI Key |
BNDMBTLTLIEVKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















